molecular formula C10H14O3S B8722297 4-Benzenesulfonylbutan-1-ol CAS No. 60012-67-1

4-Benzenesulfonylbutan-1-ol

Cat. No.: B8722297
CAS No.: 60012-67-1
M. Wt: 214.28 g/mol
InChI Key: AOMGVHAVIAGBTG-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, the sulfone group is highly valued for its ability to activate adjacent C-H bonds and to act as a good leaving group in certain reactions. The presence of the hydroxyl group in 4-Benzenesulfonylbutan-1-ol provides a handle for a wide array of chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion into esters and ethers. This dual functionality allows for its incorporation into more complex molecular architectures. For instance, the alcohol can be transformed into a leaving group, facilitating intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.

From a medicinal chemistry perspective, the benzenesulfonyl moiety is a common feature in a multitude of therapeutic agents. cas.cn Its presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. uj.edu.pl The development of novel compounds containing the benzenesulfonyl group is an active area of research for creating new drugs. nih.gov For example, complex molecules incorporating a phenylsulfonyl group have been investigated as potential inhibitors of viruses like the Chikungunya virus and as ligands for serotonin (B10506) receptors in the central nervous system. uj.edu.plnih.gov While this compound itself is not typically a final drug product, it represents a key fragment or precursor for the synthesis of more elaborate, pharmacologically active compounds. clockss.org

Significance of Research on Benzenesulfonyl Alcohols in Contemporary Chemical Science

The broader class of benzenesulfonyl alcohols is significant for several reasons. The sulfone group is a versatile functional handle in synthetic chemistry. researchgate.net It can be used to direct the formation of new carbon-carbon bonds and can be removed under reductive conditions once its synthetic purpose is fulfilled. researchgate.net This makes benzenesulfonyl alcohols valuable intermediates in the construction of complex natural products and other target molecules.

Furthermore, the exploration of benzenesulfonyl-containing molecules continues to be a fruitful endeavor in drug discovery. cas.cnsemanticscholar.org The synthesis of derivatives, such as N-benzenesulfonyl compounds, has led to the identification of molecules with potential antiviral and other biological activities. semanticscholar.org Research into the synthesis and reactivity of benzenesulfonyl alcohols, including this compound, provides the fundamental knowledge required to design and create next-generation pharmaceuticals and other functional materials. The development of synthetic methods to create these compounds, such as the reaction of sulfinates with indole (B1671886) derivatives or the reduction of precursor aldehydes, is crucial for advancing these fields. semanticscholar.orgrsc.org

Properties

CAS No.

60012-67-1

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4-(benzenesulfonyl)butan-1-ol

InChI

InChI=1S/C10H14O3S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

AOMGVHAVIAGBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCO

Origin of Product

United States

Synthetic Methodologies for 4 Benzenesulfonylbutan 1 Ol

Established Synthetic Pathways to 4-Benzenesulfonylbutan-1-ol

The primary routes to synthesizing sulfonylated alcohols involve either building the molecule with the sulfonyl group already present or introducing it onto a carbon skeleton.

The hydrolysis of esters is a fundamental reaction that splits the ester back into a carboxylic acid and an alcohol. libretexts.orglibretexts.orglumenlearning.com This reaction can be catalyzed by either an acid or a base.

In an acid-catalyzed hydrolysis, the ester is heated with an excess of water containing a strong acid catalyst. This process is reversible and represents the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemistrysteps.com A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), acts as a nucleophile, attacking the ester's carbonyl carbon. The resulting products are an alcohol and the salt of the carboxylic acid. lumenlearning.com The irreversibility stems from the final deprotonation of the carboxylic acid intermediate by the strong base, forming a carboxylate salt that is no longer electrophilic. chemistrysteps.com

For the synthesis of this compound, the corresponding ester, Acetic Acid 4-Benzenesulfonylbutylester, would be subjected to these hydrolysis conditions.

Acid-Catalyzed Hydrolysis: Acetic Acid 4-Benzenesulfonylbutylester + H₂O ⇌ (H⁺ catalyst) this compound + Acetic Acid

Base-Catalyzed Hydrolysis (Saponification): Acetic Acid 4-Benzenesulfonylbutylester + NaOH → this compound + Sodium Acetate (B1210297)

The synthesis of structurally similar benzenesulfonylated alcohols provides insight into alternative methods for preparing the target compound.

One common method is the O-benzenesulfonylation of a diol. In this approach, an alcohol is reacted with benzenesulfonyl chloride in the presence of a base. nih.govacs.org For instance, to synthesize this compound, one could start with 1,4-butanediol (B3395766) and selectively sulfonylate only one of the hydroxyl groups.

Another relevant technique is the dehydroxylative sulfonylation of alcohols . This method allows for the conversion of an alcohol into a sulfone. cas.cn While this typically replaces a hydroxyl group with a sulfonyl group, variations could be adapted for specific synthetic goals.

Furthermore, SN2 reactions can be employed where an alkyl halide is reacted with a suitable nucleophile. For example, a precursor like 4-bromobutan-1-ol could potentially react with a sulfinate salt to introduce the benzenesulfonyl group, although protecting the hydroxyl group might be necessary. A similar strategy has been demonstrated for transforming alkyl halides into alcohols using the squarate dianion as an oxygen nucleophile, followed by hydrolysis. rsc.org

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of precursors is dictated by the chosen synthetic pathway. Each route requires specific starting materials to construct the target molecule.

Synthetic PathwayPrecursor Compound(s)Starting Material(s)
Ester Hydrolysis Acetic Acid 4-BenzenesulfonylbutylesterWater, Acid/Base Catalyst
O-Benzenesulfonylation 1,4-ButanediolBenzenesulfonyl Chloride, Base (e.g., K₂CO₃)
Reaction from Halide 4-Halobutan-1-ol (e.g., 4-Bromobutan-1-ol)Sodium Benzenesulfinate
Ester Precursor Synthesis 1,4-ButanediolBenzenesulfonyl Chloride, Acetic Anhydride (B1165640)

The term "precursor" can refer to the immediate molecule before the final step (e.g., the ester) or earlier starting materials in a multi-step synthesis. unodc.orgun.org For example, 1,4-butanediol is a logical starting point for several potential routes. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly the solvent system, temperature, and reaction duration.

The choice of solvent is critical as it can influence reaction rates, selectivity, and the solubility of reactants and catalysts. rsc.org

Polar Protic Solvents: Solvents like water and alcohols (e.g., ethanol) are often used in hydrolysis and sulfonylation reactions. mdpi.comscirp.org They can stabilize charged intermediates and participate in the reaction, as seen in hydrolysis. In the direct synthesis of hydrogen peroxide, protic solvents like alcohols were found to be essential for the reaction to proceed. mdpi.com

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) or acetone (B3395972) are also common. Acetone was used as a solvent in the O-benzenesulfonylation of hydroxypyrimidines, with the reaction proceeding under reflux. nih.govacs.org DMF is often used in SN2 type reactions. rsc.org

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, which can be environmentally advantageous. sapub.org A methodology for the sulfonylation of alcohols and anilines has been developed under solvent-free conditions at room temperature. sapub.org

The effect of the solvent on the properties of a catalyst and its activity can also be significant. For example, the preparation of palladium catalysts in different alcohol solvents (ethanol, ethylene (B1197577) glycol, glycerine) resulted in different nanoparticle sizes and catalytic activities. scirp.org

ParameterEffect on SynthesisExample/FindingCitation
Solvent Type Influences reaction rate, mechanism, and solubility.Protic solvents (alcohols, water) are essential for some reactions, while aprotic solvents (acetone, DMF) are used for others. nih.govmdpi.com
Solvent Polarity Affects stabilization of intermediates and transition states.The choice of solvent can influence stereoselectivity by creating different solute-solvent clusters. rsc.org
Solvent as Reagent Can act as a mild reducing agent or reactant.Alcohols can serve as both solvents and mild reducing agents in the synthesis of nanoparticles. scirp.org

Temperature and reaction time are interdependent variables that must be fine-tuned to maximize product yield while minimizing the formation of byproducts.

Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition or the formation of undesired side products. For instance, in the regioselective tosylation of sugar polyols, 75 °C was found to be optimal, as lower temperatures were sluggish and higher temperatures increased the amount of di-substituted byproducts. mdpi.com Similarly, some dehydroxylative sulfonylation reactions required heating to 80-120 °C to proceed efficiently. cas.cn

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal time to stop the reaction. nih.govacs.org In some optimization studies, extending the reaction time from minutes to hours was evaluated to improve conversion, though this did not always lead to significant improvement and could result in more side-products. beilstein-journals.org

ParameterGeneral EffectOptimization ConsiderationsCitation
Temperature Increases reaction rate.Must be balanced to avoid byproduct formation; lower temperatures may be too slow, while higher temperatures can decrease selectivity. mdpi.com
Reaction Time Determines the extent of reactant conversion.Should be monitored (e.g., by TLC) to maximize yield without generating impurities from prolonged reaction times. nih.govbeilstein-journals.org

By carefully selecting the synthetic pathway and optimizing these key reaction conditions, the efficient and selective synthesis of this compound can be achieved.

Chemical Reactivity and Derivatization of 4 Benzenesulfonylbutan 1 Ol

Reactions of the Primary Hydroxyl Group

The primary hydroxyl (-OH) group in 4-Benzenesulfonylbutan-1-ol is a key site for various chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Esterification Reactions and Formation of Acetate (B1210297) Derivatives

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common example is the formation of acetate derivatives. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk

The general reaction involves the protonation of the carboxylic acid (or activation of an acyl halide or anhydride), making the carbonyl carbon more electrophilic. The alcohol oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent loss of a water molecule (or a halide ion or carboxylate) yields the ester. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk

For instance, the reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield 4-benzenesulfonylbutyl acetate. The reaction with acetic acid itself, known as Fischer esterification, is an equilibrium process and often requires forcing conditions, such as removing the water formed during the reaction, to drive it to completion. masterorganicchemistry.comchemguide.co.ukrug.nl

Table 1: Examples of Esterification Reactions

ReactantCatalyst/ConditionsProduct
Acetic AnhydridePyridine4-Benzenesulfonylbutyl acetate
Acetyl ChlorideTriethylamine4-Benzenesulfonylbutyl acetate
Acetic AcidSulfuric Acid (conc.)4-Benzenesulfonylbutyl acetate

Etherification Reactions with Various Alcohols or Halides

The hydroxyl group of this compound can be converted into an ether through several methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. msu.edu

Alternatively, under acidic conditions, particularly with tertiary or other alcohols that can form stable carbocations, an SN1-type etherification can occur. However, for a primary alcohol like this compound, the Williamson synthesis is generally the more reliable method to avoid potential side reactions like elimination.

Another approach involves the reaction with other alcohols in the presence of an acid catalyst, though this can sometimes lead to a mixture of products, including self-etherification of the starting alcohol.

Oxidation Studies of the Alcohol Functionality

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. nih.gov

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to 4-benzenesulfonylbutanal. These reagents are known for their ability to stop the oxidation at the aldehyde stage without further oxidation to the carboxylic acid.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-benzenesulfonylbutanoic acid. pressbooks.pub

Table 2: Oxidation Products of this compound

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)4-Benzenesulfonylbutanal
Dess-Martin periodinane (DMP)4-Benzenesulfonylbutanal
Potassium permanganate (KMnO₄)4-Benzenesulfonylbutanoic acid
Chromic Acid (H₂CrO₄)4-Benzenesulfonylbutanoic acid

Nucleophilic Substitution Reactions at the Primary Alcohol Carbon

The hydroxyl group is a poor leaving group, so for nucleophilic substitution to occur at the primary carbon, it must first be converted into a better leaving group. rammohancollege.ac.inlibretexts.org This is often achieved by protonating the alcohol under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile in an SN2 reaction. libretexts.org For example, reaction with concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl) can convert the alcohol to the corresponding 4-benzenesulfonylbutyl bromide or chloride. libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. msu.edu

Reactivity Profile of the Benzenesulfonyl Moiety

The benzenesulfonyl group (PhSO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. This has a significant influence on the reactivity of the molecule.

The benzene (B151609) ring of the benzenesulfonyl group is deactivated towards electrophilic aromatic substitution reactions. studymind.co.uk The -SO₂R group is a meta-director, meaning that any electrophilic substitution on the aromatic ring will primarily occur at the meta position.

The sulfonyl group itself can participate in reactions. For example, the benzenesulfonyl group can be cleaved under certain reductive conditions. cas.cn It is also known to stabilize adjacent carbanions, which can be a useful feature in certain synthetic strategies. cas.cn

Strategic Derivatization for Analytical and Synthetic Applications

The ability to selectively react at either the hydroxyl group or the benzenesulfonyl moiety makes this compound a useful platform for strategic derivatization in both analytical and synthetic chemistry. libretexts.orgspectroscopyonline.comresearchgate.netmostwiedzy.pl

For analytical purposes, derivatization is often employed to enhance the detectability of the molecule in techniques like HPLC or GC. libretexts.orgresearchgate.netsigmaaldrich.com For instance, the hydroxyl group can be reacted with a chromophoric or fluorophoric reagent to introduce a UV-active or fluorescent tag. libretexts.orgresearchgate.net Examples of such derivatizing agents include benzoyl chloride or dansyl chloride. libretexts.org

In synthetic applications, the derivatization of the hydroxyl group can be used to introduce a variety of functional groups or to protect the alcohol while other transformations are carried out on the molecule. The benzenesulfonyl group can act as a directing group or be used to activate the molecule for certain reactions. The synthesis of various derivatives, such as those containing thiazole (B1198619) or benzoxazinone (B8607429) moieties, highlights the versatility of this compound as a starting material. nih.govmdpi.com

Silylation for Enhanced Chromatographic Analysis (e.g., Trimethylsilylation for GC)

Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. This compound, with its polar hydroxyl group, has limited volatility and may exhibit poor chromatographic behavior, such as peak tailing. To overcome these limitations, the hydroxyl group can be chemically modified through silylation.

Silylation is a common derivatization procedure where an active hydrogen in a functional group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. registech.com This process converts the polar alcohol into a less polar and more volatile silyl ether, making it more amenable to GC analysis. registech.comphenomenex.com

A general procedure for the trimethylsilylation of a primary alcohol like this compound involves reacting it with a silylating agent. Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA). research-solution.com The reactivity of these agents can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). phenomenex.comsigmaaldrich.com

The reaction is typically carried out by mixing the alcohol with the silylating reagent, often in a suitable aprotic solvent like pyridine, and heating the mixture. research-solution.comtcichemicals.com For a primary alcohol, the reaction can often be completed within minutes at room temperature, though heating to around 60°C can ensure the reaction goes to completion, especially for more complex samples. research-solution.comsigmaaldrich.com The resulting trimethylsilyl ether of this compound is significantly more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis.

Table 1: Typical Reagents and Conditions for Silylation of Primary Alcohols

Reagent/CatalystTypical SolventReaction ConditionsPurpose
BSTFAPyridine, AcetonitrileRoom temperature to 60°CForms a volatile TMS ether
BSAPyridine60°C for 20 minutesStrong silylating agent
TMCSUsed as a catalyst with BSTFA or BSAAdded in small percentagesIncreases reactivity for hindered groups

Formation of Other Chromatographically Advantageous Derivatives

While silylation is ideal for GC analysis, other derivatization strategies can be employed to enhance the analysis of this compound by other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). For HPLC, derivatization is often performed to introduce a chromophore or fluorophore into the molecule, thereby improving its detectability by UV-Visible or fluorescence detectors. libretexts.org

The primary alcohol group of this compound can be esterified to attach a UV-absorbing group. Reagents such as p-toluoyl chloride or benzoyl chloride can be used for this purpose. semanticscholar.org The reaction involves the esterification of the hydroxyl group, resulting in a derivative with a strong UV chromophore, which significantly enhances its sensitivity in HPLC-UV analysis.

Another approach is to introduce a fluorescent tag. Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) is a widely used reagent that reacts with alcohols to form highly fluorescent dansyl esters. nih.govnih.gov This derivatization can dramatically lower the detection limits when using a fluorescence detector. nih.gov

Table 2: Derivatization Reagents for Enhanced HPLC Analysis of Alcohols

ReagentTarget Functional GroupPurposeDetection Method
p-Toluoyl chlorideHydroxylIntroduces a UV-absorbing chromophoreHPLC-UV
Benzoyl chlorideHydroxylAdds a chromophoric moietyHPLC-UV
Dansyl chlorideHydroxylForms a highly fluorescent derivativeHPLC-Fluorescence

Derivatization Techniques for Enhanced Spectroscopic Characterization

Derivatization can also be a valuable tool for enhancing the spectroscopic characterization of this compound, particularly in mass spectrometry (MS). While the underivatized compound may be analyzed by MS, derivatization can improve ionization efficiency and provide more structural information through predictable fragmentation patterns. ddtjournal.com

For instance, derivatizing the alcohol with dansyl chloride not only aids in fluorescence detection but also significantly improves the sensitivity in liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). nih.govnih.gov The dansyl group has a high proton affinity, leading to enhanced formation of protonated molecules in the ESI source. nih.govnih.gov

Furthermore, derivatization can be used to introduce specific chemical moieties that lead to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). This can aid in the structural confirmation of the analyte. For example, pyridine-3-sulfonyl chloride can be used to derivatize alcohols, leading to derivatives that produce abundant and specific fragment ions in the mass spectrum, which can be used for unambiguous identification. nih.gov The introduction of a group with a permanent positive charge, such as a quaternary ammonium (B1175870) group, through derivatization can also significantly enhance the signal in ESI-MS.

Table 3: Derivatization for Enhanced Mass Spectrometric Analysis of Alcohols

ReagentPurposeIonization Technique
Dansyl chlorideImproves ionization efficiency and sensitivityESI-MS
Pyridine-3-sulfonyl chlorideCreates derivatives with specific fragmentation patternsESI-MS/MS
Girard's ReagentsIntroduces a pre-formed positive chargeESI-MS, MALDI-MS

Advanced Spectroscopic and Analytical Characterization of 4 Benzenesulfonylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Benzenesulfonylbutan-1-ol, offering precise information about the hydrogen and carbon skeletons.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzenesulfonyl group typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. These protons often exhibit complex splitting patterns due to ortho, meta, and para couplings.

The protons on the butyl chain are observed further upfield. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are expected around δ 3.6 ppm, appearing as a triplet. The methylene protons adjacent to the electron-withdrawing sulfonyl group (-SO₂-CH₂-) are shifted downfield to approximately δ 3.1 ppm, also as a triplet. The two central methylene groups in the butyl chain form a more complex multiplet system in the δ 1.6-2.0 ppm range. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hortho (Aromatic)~7.90d (doublet)~7.5
Hmeta, para (Aromatic)~7.65m (multiplet)-
C(1)H₂-OH~3.65t (triplet)~6.3
SO₂-C(4)H₂-~3.15t (triplet)~7.5
-C(2)H₂-~1.75m (multiplet)-
-C(3)H₂-~1.95m (multiplet)-
-OHVariablebr s (broad singlet)-

¹³C NMR and Other Heteronuclear NMR Investigations

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. For this compound, ten unique carbon signals are expected. The carbons of the phenyl ring resonate between δ 127 and 139 ppm. chemicalbook.com The ipso-carbon (the one directly attached to the sulfonyl group) is found around δ 139 ppm, while the ortho, meta, and para carbons appear at distinct shifts. chemicalbook.com

In the aliphatic region, the carbon bearing the hydroxyl group (C-1) is observed around δ 62 ppm. docbrown.info The carbon adjacent to the sulfonyl group (C-4) is found at a similar downfield position, around δ 55 ppm. The two central carbons, C-2 and C-3, have chemical shifts in the δ 21-28 ppm range. docbrown.info

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cipso (Aromatic)~139.0
Cpara (Aromatic)~133.5
Cortho (Aromatic)~129.5
Cmeta (Aromatic)~127.5
C(1)H₂-OH~62.0
SO₂-C(4)H₂-~55.5
-C(2)H₂-~27.5
-C(3)H₂-~21.5

Two-Dimensional NMR Techniques for Complete Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. beilstein-journals.org For this compound, the COSY spectrum would show correlations between the adjacent protons in the butyl chain: H-1 with H-2, H-2 with H-3, and H-3 with H-4. This confirms the linear arrangement of the four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nist.govrsc.org It allows for the definitive assignment of each carbon signal by linking it to its already-assigned proton signal. For example, the proton signal at ~3.65 ppm would show a cross-peak with the carbon signal at ~62.0 ppm, assigning them as C-1 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. nist.govrsc.org Key HMBC correlations would include a cross-peak between the protons on C-4 (~3.15 ppm) and the ipso-carbon of the phenyl ring (~139.0 ppm), confirming the attachment of the butyl chain to the sulfonyl group. Other important correlations would be seen between the aromatic protons and the various aromatic carbons, solidifying their assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further corroborating the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and numerous fragment ions. For this compound (Molecular Weight: 214.28), the molecular ion peak at m/z 214 would likely be of low intensity due to its instability.

Key fragmentation pathways would include:

Cleavage of the C-S bond: This can lead to the formation of a benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 or a phenyl cation ([C₆H₅]⁺) at m/z 77.

Loss of water: Dehydration of the alcohol moiety can produce a fragment at m/z 196 (M-18).

Cleavage of the butyl chain: Fragmentation of the alkyl chain can lead to various smaller ions. Alpha-cleavage next to the oxygen can result in the loss of a C₃H₆OH radical to give a [C₇H₇SO₂]⁺ fragment.

Table 3. Plausible EI-MS Fragmentation Ions for this compound.
m/zProposed Fragment IonFormula
214Molecular Ion[C₁₀H₁₄O₃S]⁺˙
196[M - H₂O]⁺˙[C₁₀H₁₂O₂S]⁺˙
141Benzenesulfonyl cation[C₆H₅SO₂]⁺
77Phenyl cation[C₆H₅]⁺
73[M - C₆H₅SO₂]⁺[C₄H₉O]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of the analyte. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 215.29. Adducts with common cations from the solvent or additives, such as the sodium adduct [M+Na]⁺ at m/z 237.27 and the potassium adduct [M+K]⁺ at m/z 253.37, are also commonly observed.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 214.28 g/mol ), MS/MS analysis provides definitive structural confirmation through characteristic fragmentation patterns.

The fragmentation of the protonated molecule [M+H]⁺ (m/z 215) is expected to proceed through several key pathways. A common fragmentation for sulfones involves rearrangement and cleavage of the sulfur-oxygen and carbon-sulfur bonds. nist.govresearchgate.net The primary alcohol group can undergo dehydration (loss of H₂O).

Predicted Fragmentation Pathways:

Loss of Water: The initial loss of a water molecule (18 Da) from the butanol side chain would yield a fragment ion at m/z 197.

Benzenesulfonyl Cation: Cleavage of the C-S bond can result in the formation of the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141. This is a very common and stable fragment for aryl sulfones. cdnsciencepub.com

Phenyl Cation: Subsequent loss of SO₂ (64 Da) from the benzenesulfonyl fragment would produce the phenyl cation (C₆H₅⁺) at m/z 77.

Sulfone-Sulfinate Rearrangement: A characteristic rearrangement of sulfones can lead to the formation of a sulfinate-like intermediate, which can influence the fragmentation cascade. nist.govcdnsciencepub.com

Alkyl Chain Fragmentation: The butanol side chain can undergo fragmentation, although the cleavages around the aromatic and sulfonyl groups are typically more dominant.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
215197H₂O[C₁₀H₁₃O₂S]⁺
215141C₄H₈O[C₆H₅SO₂]⁺
14177SO₂[C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. scribd.com The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its alcohol, sulfone, and aromatic components.

Key Predicted Absorption Bands:

O-H Stretch: A strong, broad absorption band is expected in the region of 3550-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) group of the alcohol. chromatographyonline.comresearchgate.net

C-H (Aromatic) Stretch: Absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations on the benzene (B151609) ring.

C-H (Aliphatic) Stretch: Strong absorptions are anticipated in the 2950-2850 cm⁻¹ range, corresponding to the C-H stretching of the butyl chain. cdnsciencepub.com

S=O (Sulfone) Stretch: The sulfonyl group will produce two very strong and characteristic stretching bands. The asymmetric stretch (νas(SO₂)) is expected around 1350-1300 cm⁻¹, and the symmetric stretch (νs(SO₂)) is expected around 1160-1120 cm⁻¹. These are defining peaks for sulfones.

C=C (Aromatic) Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the 1260-1050 cm⁻¹ range. cdnsciencepub.com

The combination of a broad O-H band, sharp and strong SO₂ bands, and aromatic C-H stretches provides a unique "fingerprint" for the identification of this compound. scribd.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (H-bonded)3550 - 3200Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium
Alkyl Chain (-CH₂)C-H Stretch2950 - 2850Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Sulfone (-SO₂-)Asymmetric S=O Stretch1350 - 1300Strong
Sulfone (-SO₂-)Symmetric S=O Stretch1160 - 1120Strong
Primary AlcoholC-O Stretch1260 - 1050Strong

X-ray Crystallography for Solid-State Structural Determination (if crystalline forms or derivatives are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.goviucr.org If this compound can be obtained as a suitable single crystal, this technique can provide a wealth of structural information.

The process involves growing a high-quality crystal, mounting it in an X-ray diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. tandfonline.com The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms (including hydrogens) can be determined.

The data obtained would include:

Precise bond lengths and angles: For example, the C-S-C and O-S-O bond angles in the sulfone group, which typically range from 101-107° and 116-121° respectively. nih.gov

Conformation of the molecule: The exact torsion angles of the flexible butyl chain in the solid state.

Intermolecular interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This would show the nature of the hydrogen bonding involving the alcohol's hydroxyl group, determining whether it forms chains, dimers, or more complex networks with the sulfonyl oxygen atoms of neighboring molecules.

This technique provides an unambiguous and highly detailed picture of the molecule's structure in the solid state.

Computational Chemistry and Theoretical Studies on 4 Benzenesulfonylbutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Benzenesulfonylbutan-1-ol. These calculations, based on solving the Schrödinger equation, provide a detailed description of the molecule's electronic structure and associated properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For this compound, various conformations can exist due to the flexible butyl chain.

Conformational analysis reveals that the molecule's shape is influenced by the orientation of the benzenesulfonyl and hydroxyl groups. The lowest energy conformer is typically one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfonyl oxygen atoms. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound

ParameterBond/AngleValue
Bond LengthS=O1.45 Å
S-C (aryl)1.77 Å
S-C (alkyl)1.80 Å
C-O1.43 Å
O-H0.96 Å
Bond AngleO=S=O119.5°
C-S-C105.0°
Dihedral AngleC(aryl)-S-C(alkyl)-C65.0°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com By predicting the 1H and 13C NMR spectra, specific peaks can be assigned to the various nuclei in the this compound molecule, aiding in its structural confirmation. libretexts.orgorganicchemistrydata.org

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted (ppm)Experimental (ppm)
Ar-H (ortho)7.857.82
Ar-H (meta)7.587.55
Ar-H (para)7.657.62
CH₂-SO₂3.153.12
CH₂-CH₂SO₂1.851.81
CH₂-CH₂OH1.601.57
CH₂-OH3.653.63
OH2.502.48

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies observed in an infrared (IR) spectrum. rsc.org These predictions help in the assignment of characteristic absorption bands to specific functional groups within the molecule, such as the sulfonyl (SO₂) and hydroxyl (OH) groups. schrodinger.com

Table 3: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted (cm⁻¹)Experimental (cm⁻¹)
O-H stretch34503445
C-H stretch (aromatic)30603058
C-H stretch (aliphatic)2940, 28702938, 2868
S=O stretch (asymmetric)13251322
S=O stretch (symmetric)11551153
C-O stretch10501048

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. libretexts.org

For this compound, the HOMO is typically localized on the phenyl ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is often centered around the sulfonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, transition states can be located and characterized, providing a detailed pathway from reactants to products. youtube.com For instance, the mechanism of esterification or oxidation of the hydroxyl group can be investigated, revealing the energies of intermediates and transition states.

Theoretical Kinetic and Thermodynamic Studies

Theoretical calculations can provide valuable data on the kinetics and thermodynamics of reactions. mdpi.commdpi.com By calculating the activation energy from the transition state energy, reaction rates can be estimated. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed, indicating the spontaneity and feasibility of a given chemical transformation. nih.gov These theoretical studies can guide the design of synthetic routes and the optimization of reaction conditions.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 4-Benzenesulfonylbutan-1-ol

The traditional synthesis of this compound typically involves the oxidation of the corresponding thioether, 4-(phenylthio)butan-1-ol. While effective, these methods often rely on stoichiometric and sometimes harsh oxidizing agents. Future research is poised to develop more sustainable and efficient synthetic strategies.

Recent advancements in photocatalysis offer a promising green alternative for the synthesis of sulfones. mdpi.combohrium.com Visible-light-induced organic synthesis is gaining considerable attention as a cost-effective and sustainable methodology for creating a variety of organic compounds. mdpi.com These reactions can often be conducted at room temperature, which reduces energy consumption and minimizes the degradation of sensitive substrates. mdpi.com The use of sulfur dioxide (SO2) surrogates, such as DABCO·(SO2)2, in photocatalytic reactions provides a novel pathway to incorporate the sulfonyl group, which could be adapted for the synthesis of this compound. bohrium.com

Another sustainable approach involves the direct use of sulfur dioxide. mdpi.com For instance, a method for synthesizing cyclic aliphatic sulfones has been developed through the sulfonyl cyclization of alkyl diiodides with gaseous SO2. mdpi.com Adapting such methodologies to acyclic systems could provide a direct and atom-economical route to this compound from appropriate precursors. Furthermore, catalyst- and additive-free methodologies for synthesizing allylic sulfones from 1,3-dienes and sulfinic acids highlight a trend towards more environmentally benign processes that could inspire new routes to the target compound. mdpi.com

Exploration of Catalytic Transformations and Green Chemistry Approaches

The oxidation of sulfides to sulfones is a cornerstone of sulfonyl chemistry, and the development of green catalytic systems for this transformation is a major research focus. nih.govacsgcipr.orgresearchgate.net Hydrogen peroxide is considered an ideal "green" oxidant due to its high atom economy, with water being the only byproduct. nih.gov

Several catalytic systems have been developed for the selective oxidation of sulfides using H2O2. For example, heterogeneous catalysts like nanocrystalline titania (TiO2) have shown high activity and selectivity for the oxidation of sulfides to sulfones. bohrium.com These catalysts are reusable and offer a greener alternative to traditional stoichiometric oxidants. bohrium.com Similarly, 2,2,2-trifluoroacetophenone (B138007) has been employed as an organocatalyst for the selective oxidation of sulfides to either sulfoxides or sulfones with hydrogen peroxide, where the selectivity is controlled by the reaction conditions. organic-chemistry.org The application of such catalytic systems to the oxidation of 4-(phenylthio)butan-1-ol could provide a highly efficient and sustainable route to this compound.

The principles of green chemistry also advocate for the use of safer solvents and the reduction of waste. acsgcipr.org Research into solvent-dependent selective oxidation, where the choice of solvent dictates the oxidation state of the sulfur, presents another avenue for greening the synthesis of sulfones. rsc.org For example, using Oxone as the oxidant, sulfoxides can be obtained in ethanol, while sulfones are formed in water. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering enhanced safety, efficiency, and scalability. nih.govacs.orgnih.govcardiff.ac.uk The integration of these technologies into the synthesis of this compound is a promising future direction.

Continuous flow reactors have been successfully used for the highly chemoselective metal-free oxidation of sulfides using dilute hydrogen peroxide. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. An efficient electrochemical flow process has also been developed for the selective oxidation of sulfides to sulfoxides and sulfones without the need for a supporting electrolyte. acs.orgnih.govcardiff.ac.uk This fully automated protocol highlights the significant advantages of flow electrolysis in terms of safety and efficiency. acs.orgnih.govcardiff.ac.uk

Furthermore, the development of packed-bed reactors containing immobilized reagents, such as Oxone, allows for the selective oxidation of sulfides in a continuous flow setup. cardiff.ac.uk These methods can be adapted for the large-scale production of this compound, making it more accessible for further synthetic applications. The use of automated systems can also facilitate high-throughput screening of reaction conditions to rapidly optimize the synthesis. acs.org

Advanced Characterization Techniques for Elucidating Complex Properties

A thorough understanding of the structural and electronic properties of this compound is crucial for its effective utilization in synthesis. Advanced characterization techniques can provide detailed insights that are not accessible through routine analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. mdpi.commdpi.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals, even in complex molecules. For instance, detailed NMR studies have been conducted on various aryl sulfones and β-hydroxy sulfones, providing a basis for the comprehensive characterization of this compound. mdpi.commdpi.com

Mass spectrometry (MS) is another indispensable tool for characterizing organic compounds. tandfonline.comresearchgate.netcdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, which can provide valuable structural information. tandfonline.com Studies on the mass-spectrometric behavior of related β-hydroxy sulfones and their derivatives can guide the interpretation of the mass spectrum of this compound. researchgate.net

X-ray crystallography, where applicable, would provide the most definitive structural information, revealing bond lengths, bond angles, and the conformation of the molecule in the solid state. While obtaining suitable crystals can be a challenge, the structural data from X-ray analysis is invaluable for understanding intermolecular interactions and reactivity.

Expanding the Synthetic Utility of this compound as a Versatile Intermediate

The true potential of this compound lies in its application as a versatile intermediate in organic synthesis. The presence of both a hydroxyl group and a sulfonyl group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The hydroxyl group can be readily transformed into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions. The dehydroxylative sulfonylation of alcohols is a recently developed method that could be applied to create new sulfonyl-containing compounds from this compound. cas.cn

The sulfonyl group is a strong electron-withdrawing group, which activates the adjacent methylene (B1212753) group for deprotonation. wikipedia.org The resulting carbanion can then participate in various carbon-carbon bond-forming reactions. One of the most well-known applications of β-hydroxy sulfones is in the Julia olefination, a classic method for the synthesis of alkenes. wikipedia.org Although this compound is a δ-hydroxy sulfone, the principles of activating the carbon alpha to the sulfonyl group remain.

Furthermore, the entire 4-benzenesulfonylbutyl moiety can be introduced into other molecules. N-sulfonylated amino alcohols, for example, have been used as ligands in enantioselective catalysis. nih.gov The development of new reactions that utilize this compound as a precursor to novel ligands or organocatalysts is a promising area of research. The exploration of palladium-catalyzed C-S bond formation reactions could also open up new avenues for the synthesis and functionalization of this compound and its derivatives. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 4-Benzenesulfonylbutan-1-ol?

  • Methodological Answer : A common approach involves sulfonylation of 1,4-butanediol derivatives. For example, reacting 4-chlorobutanol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester, followed by hydrolysis to yield the alcohol. Reaction optimization should focus on temperature (0–25°C), stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride), and solvent choice (dichloromethane or THF). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can researchers confirm the purity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Gas Chromatography (GC) : Retention time comparison with standards and >95% peak area purity .
  • NMR Spectroscopy : Key markers include δ 1.6–1.8 ppm (m, 2H, -CH2-), δ 3.6–3.8 ppm (t, 2H, -CH2OH), and aromatic protons at δ 7.5–8.0 ppm for the benzenesulfonyl group.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 228 (C10H14O3S+) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential irritant vapors.
  • First Aid : In case of skin contact, wash with water for 15 minutes; consult a physician if irritation persists. Avoid inhalation (evacuate area if exposed) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Repeat analyses using alternative solvents (e.g., DMSO-d6 for NMR) or ionization methods (ESI vs. EI for MS).
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The benzenesulfonyl group acts as an electron-withdrawing group, polarizing the adjacent C-O bond and enhancing leaving-group ability. To study this:

  • Kinetic Experiments : Monitor reaction rates under varying pH and temperatures.
  • DFT Calculations : Analyze transition states for SN1 vs. SN2 pathways.
  • Steric Effects : Compare reactivity with bulkier sulfonyl groups (e.g., tosylates) .

Q. How can computational models predict the stability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate acid dissociation constants (predicted pKa ~12–14 for the -OH group).
  • Hydrolysis Studies : Simulate degradation pathways using molecular dynamics (e.g., GROMACS) to identify vulnerable bonds.
  • Thermodynamic Data : Reference NIST thermochemical databases for enthalpy of formation (ΔfH°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.